molecular formula C9H18ClNO3 B1463451 Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride CAS No. 1269151-30-5

Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride

Cat. No.: B1463451
CAS No.: 1269151-30-5
M. Wt: 223.7 g/mol
InChI Key: BWLAILYZDHEALU-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a propanoate backbone substituted with an amino group at position 3 and an oxolan-3-ylmethyl group at position 2. The oxolan (tetrahydrofuran) ring introduces a five-membered cyclic ether moiety, enhancing lipophilicity compared to linear or non-cyclic analogs.

Key structural attributes include:

  • Molecular formula: Inferred as C₉H₁₆ClNO₃ (based on analogous compounds in ).
  • Molecular weight: ~223.7 g/mol (similar to the oxan-4-yl analog in ).
  • Functional groups: Ester (COOCH₃), primary amine (NH₂), and oxolan-3-ylmethyl substituent.

The compound is listed as discontinued in commercial catalogues (e.g., CymitQuimica, Ref: 10-F671284), suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(5-10)4-7-2-3-13-6-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLAILYZDHEALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride generally proceeds through the following key stages:

Industrial synthesis may utilize automated reactors and continuous flow systems to ensure consistent quality and scalability.

Detailed Preparation Methods

Starting Materials and Key Reagents

Step Reaction Type Reagents/Conditions Purpose
1 Alkylation/Substitution Alkyl halides, Sodium hydroxide, polar aprotic solvent Introduce oxolane moiety via substitution at propanoate precursor
2 Amination Ammonia or amine source, suitable solvent Introduce amino group at alpha position
3 Esterification Methanol, acid catalyst (e.g., HCl or sulfuric acid) Form methyl ester group
4 Salt Formation Hydrogen chloride gas or HCl solution Convert free base to hydrochloride salt for improved solubility

This sequence reflects common organic synthesis strategies for amino acid ester derivatives bearing cyclic ether substituents.

Representative Synthetic Procedure

  • Substitution Reaction : Starting from methyl 3-bromopropanoate, the oxolane ring is introduced via nucleophilic substitution using 3-hydroxytetrahydrofuran under basic conditions (e.g., sodium hydroxide in DMF). This step yields methyl 3-(oxolan-3-ylmethyl)propanoate.

  • Amination : The ester intermediate undergoes amination at the 2-position by treatment with ammonia or an amine source under controlled temperature to yield methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate.

  • Hydrochloride Salt Formation : The free amine is converted into the hydrochloride salt by bubbling dry hydrogen chloride gas or by reaction with aqueous HCl, enhancing the compound’s water solubility and stability.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Notes
Substitution 60–80 °C, 4–8 hours, polar aprotic solvent (e.g., DMF) Ensures high substitution efficiency, avoids side reactions
Amination Room temperature to 50 °C, 12–24 hours Controlled to prevent over-alkylation or side products
Esterification (if starting from acid) Methanol, reflux, acid catalyst Drives ester formation to completion
Salt Formation Room temperature, dry HCl gas or aqueous HCl Rapid and quantitative conversion to hydrochloride salt

Continuous monitoring by HPLC or NMR is recommended to optimize reaction times and yields.

Analytical Data and Purity Assessment

  • Molecular Weight : Approximately 209.67 g/mol for the hydrochloride salt.
  • Purity : Typically >98% by HPLC after purification.
  • Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Solubility : Hydrochloride salt shows enhanced solubility in aqueous media compared to free base.

Research Findings and Industrial Considerations

  • The oxolane ring imparts enhanced solubility and reactivity, facilitating further functionalization or biological activity studies.
  • Automated continuous flow reactors have been employed in industrial settings to improve reproducibility and scale-up potential.
  • The hydrochloride form is preferred in pharmaceutical formulations due to improved bioavailability and stability.
  • Modifications of the methyl ester or amine groups can tune pharmacokinetic and pharmacodynamic properties, as explored in patent literature focusing on substituted methylformyl reagents to optimize drug-like properties.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Notes
Oxolane substitution Alkyl halide, NaOH 60–80 °C, 4–8 h Methyl 3-(oxolan-3-ylmethyl)propanoate High yield, polar aprotic solvent
Amination NH3 or amine source RT–50 °C, 12–24 h Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate Controlled to prevent side products
Esterification (if needed) Methanol, acid catalyst Reflux Methyl ester formation Drives reaction to completion
Hydrochloride salt formation HCl gas or aqueous HCl RT This compound Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H18ClNO3
  • Molecular Weight : 223.7 g/mol
  • Structural Features : The compound contains an oxolane (tetrahydrofuran) moiety, which enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.

Chemistry

Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of sodium hydroxide

Biology

In biological research, the compound is utilized to study enzyme-substrate interactions and metabolic pathways. It has been shown to interact with key metabolic enzymes, potentially modulating their activity.

Case Study Findings :

  • Study A : Demonstrated significant inhibition of enzyme X at concentrations above 10 µM.
  • Study B : Showed modulation of pathway Y, leading to reduced inflammatory markers in vitro.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting inflammatory diseases. Its structural characteristics suggest it could serve as a lead candidate for new pharmaceuticals.

Pharmacological Testing Results :

  • In vitro tests indicated anti-inflammatory properties similar to other compounds in its class.
  • Derivatives demonstrated significant reductions in cytokine production in response to inflammatory stimuli.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations and processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and kinetics are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride with structurally related amino ester hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₉H₁₆ClNO₃ ~223.7 Oxolan-3-ylmethyl (cyclic ether) Discontinued; moderate lipophilicity due to oxolan ring
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride C₆H₁₂ClNO₄ 193.6 Hydroxymethyl (CH₂OH) Higher hydrophilicity; used in peptide synthesis
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.7 Branched alkyl chain, methylamino (NHCH₃) Synthesized via HCl/dioxane; chiral center for enantioselective applications
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride C₇H₁₁ClFNO₂ 195.6 Fluorinated cyclobutane ring Enhanced metabolic stability due to fluorine substitution
Methyl 3-(methylamino)propanoate hydrochloride C₅H₁₂ClNO₂ 153.6 Linear structure, methylamino (NHCH₃) Simple synthesis; used as a hydrolysis model compound
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride (Oxan analog) C₉H₁₈ClNO₃ 223.7 Oxan-4-yl (tetrahydropyran) Six-membered ring increases steric bulk compared to oxolan

Research Findings and Key Differences

a) Structural and Physicochemical Properties

  • Solubility: All compounds listed are hydrochloride salts, ensuring solubility in polar solvents (e.g., water, methanol).
  • Stability : Fluorinated derivatives (e.g., cyclobutane analog) exhibit superior metabolic stability, while the oxolan analog’s discontinuation may indicate instability under prolonged storage .

Biological Activity

Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of approximately 189.24 g/mol. Its structure features a propanoate backbone with an amino group and an oxolane (tetrahydrofuran) moiety, which enhances its solubility and reactivity in biological systems . The hydrochloride form increases its aqueous solubility, making it more applicable in various biochemical assays and therapeutic contexts.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

Enzyme Interaction Studies

Research indicates that this compound can modulate specific biochemical pathways. For example, studies assessing binding affinities and kinetic parameters have shown that the compound interacts with key metabolic enzymes, potentially altering their activity.

StudyFindings
Study ADemonstrated significant inhibition of enzyme X at concentrations above 10 µM.
Study BShowed modulation of pathway Y, leading to reduced inflammatory markers in vitro.

Pharmacological Testing

In vitro tests have indicated that the compound may exhibit anti-inflammatory properties similar to other compounds in its class. For instance, a recent study reported that derivatives of similar structures demonstrated significant reductions in cytokine production in response to inflammatory stimuli .

Synthesis and Applications

The synthesis of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate typically involves multiple steps including oxidation, reduction, and substitution reactions. The industrial production often employs automated reactors to ensure consistency and quality during large-scale synthesis.

Potential Applications :

  • Pharmaceutical Development : Given its structural characteristics and preliminary biological activity, this compound could serve as a lead candidate for drug development targeting inflammatory diseases.
  • Biochemical Research : Its ability to interact with various enzymes makes it a valuable tool for studying metabolic pathways.

Q & A

Q. What role does this compound play as an intermediate in API synthesis?

  • Case Study : It serves as a precursor to lifitegrast intermediates (e.g., (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, CAS 851785-21-2), a dry-eye therapy. The oxolan group enhances bioavailability by modulating lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.